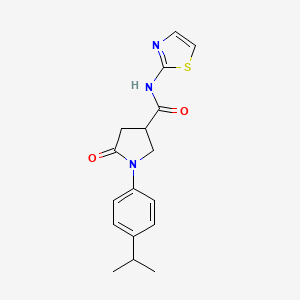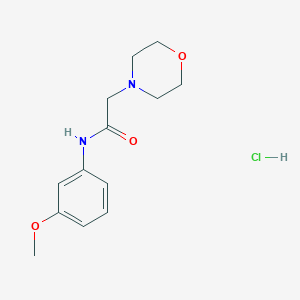![molecular formula C16H21ClN2O2 B4135893 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride](/img/structure/B4135893.png)
4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride
Descripción general
Descripción
4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride, also known as EMD 1214063, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This leads to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has been shown to improve cognitive function and motor performance in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has several advantages for lab experiments. It is a highly selective inhibitor of PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. It also has good bioavailability and can easily cross the blood-brain barrier, making it a useful compound for studying the effects of PDE10A inhibition on neuronal function. However, one limitation of 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Direcciones Futuras
There are several future directions for research on 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 and its potential therapeutic applications.
Conclusion
In conclusion, 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its selective inhibition of PDE10A and its ability to cross the blood-brain barrier make it a useful tool for studying the role of this enzyme in various physiological processes. Further research is needed to fully understand the potential of 4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 and its future applications in the field of medicine.
Aplicaciones Científicas De Investigación
4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride 1214063 has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
4-[2-(4-methylquinolin-2-yl)oxyethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-13-12-16(17-15-5-3-2-4-14(13)15)20-11-8-18-6-9-19-10-7-18;/h2-5,12H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIPVVJXBHDKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((4-Methylquinolin-2-yl)oxy)ethyl)morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135811.png)
![5,6-dimethyl-4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}thieno[2,3-d]pyrimidine](/img/structure/B4135815.png)



![methyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4135854.png)

![methyl 4-[2-(4-fluorobenzyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4135865.png)

![N-cyclohexyl-N'-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4135871.png)
![2-(2-{[4-nitro-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4135881.png)
![methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B4135887.png)
![(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)
